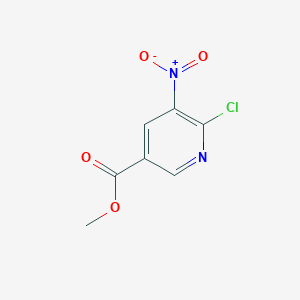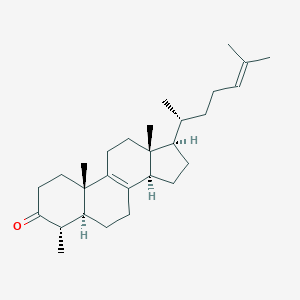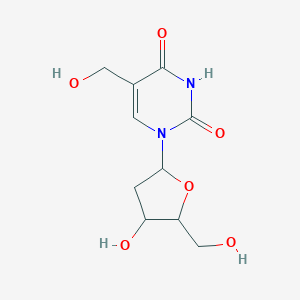
2-(三氯乙酰)吡咯
概述
描述
Synthesis Analysis
The synthesis of derivatives of 2-(trichloroacetyl)pyrrole involves reactions under specific conditions to introduce various substituents. For example, 4-Pyridylmethyl 1H-pyrrole-2-carboxylate was synthesized by reacting 2-(trichloroacetyl)pyrrole with 4-(hydroxymethyl)pyridine, forming a one-dimensional infinite ladder structure through intermolecular hydrogen bonds (Wang & Yin, 2007). Additionally, chloromethylation of pyrroles containing 2-(trichloro)- and (trifluoro)-acetyl groups yields 4-chloromethyl compounds, showcasing their synthetic utility and high regiospecificity (Barker & Bahia, 1990).
Molecular Structure Analysis
The molecular structure of 2-(trichloroacetyl)pyrrole derivatives exhibits distinct features that facilitate supramolecular self-assembly. Tris[2-(2-pyrryl-carboxy)ethyl]amine and tetrakis(2-pyrryl-carboxy-methyl)methane, prepared from 2-trichloroacetylpyrrole, form hexagonal and grid supramolecular structures, respectively. These structures demonstrate the robustness of the pyrrole-2-carbonyl dimer as a supramolecular synthon for crystal engineering (Yin & Li, 2006).
Chemical Reactions and Properties
2-(Trichloroacetyl)pyrrole undergoes various chemical reactions, showcasing its versatility. For instance, Lewis Acid catalyzed displacement of trichloroacetimidates with this compound allows for the synthesis of functionalized pyrroloindolines, highlighting the rapid incorporation of diverse functional groups (Adhikari & Chisholm, 2016).
科学研究应用
2-吡咯烷腈,包括其三氯乙酰衍生物,可以转化为各种2,4-二官能化合物和3-取代吡咯,展示了在化学合成中的实用性 (Anderson et al., 1978)。
星形吡咯单体,可能包括三氯乙酰衍生物,在电致变色器件中已被使用,展示了它们在材料科学和技术应用中的实用性 (Ak, Ak, & Toppare, 2006)。
三氯乙酰吡咯衍生物的研究在开发吡咯的新合成方法中起着作用,这在有机化学领域中很重要 (Gilbert, Hue, & Tonks, 2016)。
吡咯衍生物,包括三氯乙酰吡咯,由于其化学性质,在药物应用中具有潜力。它们可以用于开发具有药理活性的分子 (Bandyopadhyay, Rhodes, & Banik, 2013)。
在晶体工程中,可以从三氯乙酰吡咯衍生物得到的吡咯-2-羧酸盐二聚体是一个强大的超分子合成子,展示了吡咯衍生物在这一领域的重要性 (Yin & Li, 2006)。
吡咯,包括三氯乙酰衍生物,在天然产物生物合成中至关重要,并且由于其在生物环境中的独特化学和电子特性而被利用 (Walsh, Garneau‐Tsodikova, & Howard-Jones, 2006)。
对2-(三氯乙酰)吡咯及其衍生物的研究可以促进新化合物的开发,这些化合物具有独特的结构特征,如在合成具有分子内质子转移H-复合结构的新化合物中所展示的 (Chipanina et al., 2000)。
吡咯衍生物,包括带有三氯乙酰基团的化合物,在合成新型抗菌剂方面很重要,突显了它们在药物化学中的潜力 (Takale et al., 2013)。
安全和危害
未来方向
属性
IUPAC Name |
2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFDGMDENAEMKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313578 | |
| Record name | 2-(Trichloroacetyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trichloroacetyl)pyrrole | |
CAS RN |
35302-72-8 | |
| Record name | 35302-72-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Trichloroacetyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trichloroacetyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


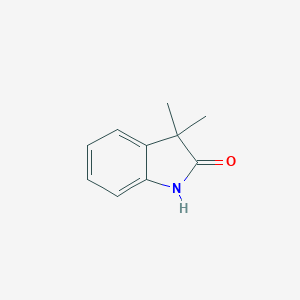
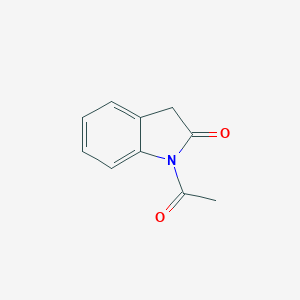
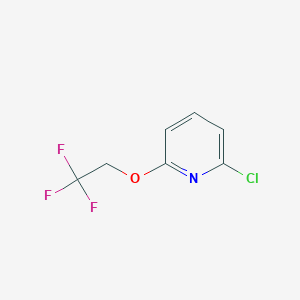
![2-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2,4,5,6-tetrahydro-1H-benz[de]isoquinolin-1-one Hydrochloride](/img/structure/B45640.png)
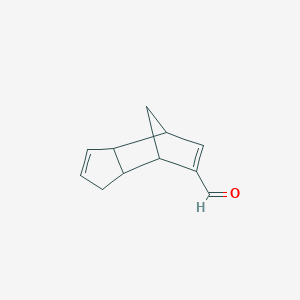
![N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-5,6,7,8-tetrahydro-1-naphthalenecarboxamide](/img/structure/B45644.png)
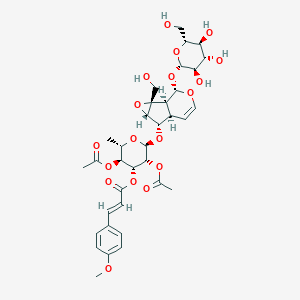
![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-4,5-dihydro-1H-imidazole-5-carboxylate](/img/structure/B45647.png)
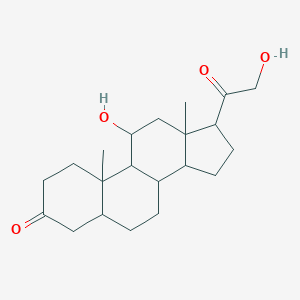
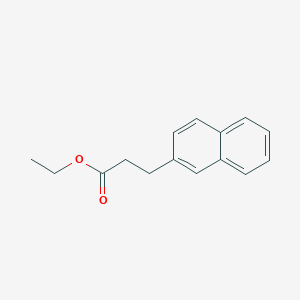
![Diethyl 2-[[3-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioate](/img/structure/B45650.png)
